molecular formula C8H10ClNO3S B2815171 5-(Propan-2-yloxy)pyridine-3-sulfonyl chloride CAS No. 1545127-49-8

5-(Propan-2-yloxy)pyridine-3-sulfonyl chloride

Cat. No. B2815171
CAS RN: 1545127-49-8
M. Wt: 235.68
InChI Key: STOKKYIMWJIKLP-UHFFFAOYSA-N
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Description

5-(Propan-2-yloxy)pyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1545127-49-8 . It has a molecular weight of 235.69 . The IUPAC name for this compound is 5-isopropoxypyridine-3-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10ClNO3S/c1-6(2)13-7-3-8(5-10-4-7)14(9,11)12/h3-6H,1-2H3 . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.

Scientific Research Applications

Catalysis and Organic Synthesis

Pyridine sulfonyl chloride derivatives have been used as efficient catalysts in organic synthesis. For example, sulfonic acid functionalized pyridinium chloride has been used as a catalyst for the solvent-free synthesis of tetrahydrobenzo[a]xanthen-11-ones and hexahydroquinolines through multi-component condensation reactions (Moosavi-Zare et al., 2013; Khazaei et al., 2013).

Polymer Chemistry

In polymer chemistry, novel diamines containing pyridine and sulfone moieties have been synthesized using related compounds, indicating their utility in creating high-performance materials with desirable properties like solubility in organic solvents, high thermal stability, and good mechanical strength (Liu et al., 2013).

Surface Activity and Antimicrobial Properties

Derivatives of pyridine sulfonyl chloride have been explored for their surface activity and potential antimicrobial properties. For instance, triazole derivatives synthesized from reactions involving pyridine and acid chlorides have shown antimicrobial activity and could be used as surface-active agents (El-Sayed, 2006).

Heterogeneous Catalysis

Magnetically separable graphene oxide anchored sulfonic acid, derived from pyridine sulfonyl chloride, has been used as a catalyst for the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles, demonstrating the compound's utility in enhancing catalytic reactions under green conditions (Zhang et al., 2016).

Safety and Hazards

The safety data sheet (SDS) for 5-(Propan-2-yloxy)pyridine-3-sulfonyl chloride indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-propan-2-yloxypyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3S/c1-6(2)13-7-3-8(5-10-4-7)14(9,11)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOKKYIMWJIKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CN=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1545127-49-8
Record name 5-(propan-2-yloxy)pyridine-3-sulfonyl chloride
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